molecular formula C18H21NO6S2 B2447342 Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932303-67-8

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No. B2447342
CAS RN: 932303-67-8
M. Wt: 411.49
InChI Key: XLJQQESMQKCQDO-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . It is used in laboratory chemicals . It is also known as 4-Piperidone ethylene ketal .


Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- . It was also used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . The molecular weight is 143.18 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 1,4-Dioxa-8-azaspiro[4.5]decane is 108-111 °C26 mm Hg (lit.) . Its density is 1.117 g/mL at 20 °C (lit.) . The refractive index is n 20/D 1.4819 (lit.) . It is a clear colorless to yellowish liquid .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed, a related compound, BTZ-043, works by blocking the action of an enzyme that the tuberculosis bacteria use to make an important component of their cell wall, which is essential for the bacteria to grow and multiply .

Safety and Hazards

This compound is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)26-15)27(21,22)19-9-7-18(8-10-19)24-11-12-25-18/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJQQESMQKCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate

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